molecular formula C16H12BrNO2S B6424429 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide CAS No. 2034595-31-6

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

Cat. No. B6424429
CAS RN: 2034595-31-6
M. Wt: 362.2 g/mol
InChI Key: YLNSUKNGPSNJNK-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a bromine atom, a thiophene ring, and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would contribute a planar structure, while the thiophene and furan rings would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiophene and furan rings, which are aromatic and thus relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom would likely make it relatively heavy and possibly volatile .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based compounds, such as the one , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, they exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can be used to protect metal surfaces from corrosion, which is a common problem in many industries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells .

Dye Sensitized Solar Cells

Some thiophene derivatives can be used in the synthesis of dyes for dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent, which can be used in windows, walls, etc.

Synthesis of Other Compounds

Thiophene derivatives can be used as starting reagents in the synthesis of other complex compounds . For example, 2-Acetyl-5-bromothiophene was used as a starting reagent in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, the benzamide group might be important, as benzamides have a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and the nature of any byproducts formed during its synthesis .

Future Directions

Future research on this compound could involve exploring its potential uses, investigating its synthesis in more detail, and studying its behavior in various chemical reactions .

properties

IUPAC Name

2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSUKNGPSNJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

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